2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Description

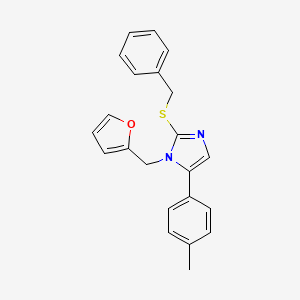

2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- Position 1: A furan-2-ylmethyl group (heteroaromatic substitution).

- Position 2: A benzylthio (-S-CH₂C₆H₅) moiety.

- Position 5: A para-tolyl (4-methylphenyl) substituent.

This compound’s structure combines aromatic, sulfur-containing, and electron-donating groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-benzylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-17-9-11-19(12-10-17)21-14-23-22(24(21)15-20-8-5-13-25-20)26-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXKEFUAZWNSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol in the presence of a base.

Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide under basic conditions.

Addition of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and furan-2-ylmethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of imidazole compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation.

- Case Study : A study explored the synthesis of related compounds and their cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that modifications in the imidazole structure could enhance anticancer activity, suggesting that 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole may also possess similar properties due to its structural characteristics .

Antimicrobial Properties

Imidazole derivatives have been recognized for their antimicrobial effects. The presence of the benzylthio group is believed to play a crucial role in enhancing these properties.

- Research Findings : A review highlighted various studies where imidazole derivatives demonstrated effective antibacterial and antifungal activities. The compound's unique structure may contribute to its potential as a novel antimicrobial agent .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.

- Mechanism of Action : Imidazole compounds often interact with enzymes involved in metabolic pathways, potentially leading to the inhibition of tumor growth. The specific interactions of this compound with target enzymes warrant further investigation.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions between the compound and various biological targets.

- Example : Computational studies have suggested that this compound can effectively bind to proteins involved in cancer progression, indicating its potential as a lead compound for drug development .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can undergo redox reactions, influencing cellular oxidative stress pathways. The furan-2-ylmethyl and p-tolyl groups may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s substituents differentiate it from similar imidazole derivatives. Key comparisons include:

Key Observations :

Physicochemical Properties

Experimental and predicted data for selected analogs:

Key Observations :

Comparison with Analogs :

Spectroscopic and Computational Data

NMR Trends :

DFT Calculations :

- The furan ring’s electron-rich nature may lower the HOMO-LUMO gap compared to benzyl analogs, increasing reactivity .

Biological Activity

The compound 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole (CAS Number: 1207022-38-5) is a member of the imidazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 360.5 g/mol. The structure features a furan ring and a benzylthio group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N2OS |

| Molecular Weight | 360.5 g/mol |

| CAS Number | 1207022-38-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- HEPG2 (liver cancer)

- HeLa (cervical cancer)

- SW1116 (colon cancer)

In vitro assays have shown that this compound can inhibit cell proliferation effectively. For instance, a study reported an EC50 value of approximately 10.79 μM against HEPG2 cells, indicating potent activity in inhibiting cell growth and inducing apoptosis .

The mechanisms through which this compound exerts its anticancer effects may involve:

- Focal Adhesion Kinase (FAK) Inhibition : This compound has been shown to inhibit FAK, a critical regulator of cell adhesion and migration in cancer cells, which is associated with tumor metastasis.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression, particularly at the G1/S checkpoint, leading to reduced cell proliferation.

Case Studies

Several research studies have focused on the synthesis and evaluation of similar imidazole derivatives:

- Study on FAK Inhibition : A study demonstrated that derivatives similar to this compound showed significant FAK inhibitory activity, correlating with their anticancer efficacy .

- Cytotoxicity Evaluation : In a comparative study involving various imidazole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutic agents .

- Molecular Docking Studies : Docking simulations have suggested strong binding affinities between this compound and key targets involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

How can synthetic routes for 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole be optimized to improve regioselectivity and yield?

Methodological Answer:

Regioselectivity in imidazole synthesis is influenced by substituent electronic effects and reaction conditions. To optimize:

- Stepwise assembly: First, construct the imidazole core using a cyclocondensation reaction between p-tolyl-substituted glyoxal and ammonium acetate under reflux .

- Substituent introduction: Introduce the benzylthio group via nucleophilic substitution (e.g., using benzyl mercaptan and a base like KCO) , followed by furan-2-ylmethyl attachment via alkylation with furfuryl bromide .

- Catalyst screening: Test Pd/C or CuI for cross-coupling steps to enhance yield .

- Solvent choice: Use DMF or DMSO to stabilize intermediates and reduce side reactions .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR spectroscopy: H and C NMR can confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, benzylthio methylene at δ 4.3 ppm) .

- LC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ for CHNOS: 397.1375) .

- X-ray crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives .

How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?

Advanced Research Focus:

- Electron-withdrawing groups (e.g., -Br, -Cl): Enhance cytotoxicity (e.g., bromophenyl analogues show IC values <10 μM in cancer cells) but may reduce solubility .

- Furan vs. thiophene: Furan’s oxygen atom increases hydrogen-bonding potential, improving target binding (e.g., furan derivatives show higher kinase inhibition than thiophene analogues) .

- p-Tolyl substitution: Methyl groups enhance lipophilicity, aiding membrane permeability but potentially increasing metabolic instability .

What computational tools are effective for predicting binding modes of this compound with biological targets?

Advanced Research Focus:

- Molecular docking (AutoDock Vina, Glide): Predict interactions with enzymes like EGFR or 15LOX. For example, the benzylthio group may occupy hydrophobic pockets, while the furan oxygen forms hydrogen bonds .

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories to identify key residues (e.g., Lys745 in EGFR) .

- DFT calculations: Optimize geometry at B3LYP/6-31G* level to study electronic properties influencing reactivity .

How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Control variables: Standardize assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC values may arise from using MCF-7 vs. HeLa cells .

- Purity validation: Use HPLC (>95% purity) to rule out impurities affecting results .

- Meta-analysis: Compare datasets across studies using tools like RevMan to identify trends (e.g., consistent cytotoxicity against solid tumors vs. hematological cancers) .

What strategies are recommended for studying the compound’s metabolic stability in vitro?

Advanced Research Focus:

- Microsomal assays: Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. The furan ring may undergo CYP450-mediated oxidation .

- Metabolite identification: Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at the benzylthio group) .

- Permeability assays: Caco-2 cell models predict intestinal absorption, critical for oral bioavailability .

How does the compound’s electronic structure influence its reactivity in substitution reactions?

Basic Research Focus:

- Hammett analysis: Correlate substituent σ values with reaction rates. The electron-donating p-tolyl group increases nucleophilicity at the imidazole C2 position .

- Frontier molecular orbitals: DFT-calculated HOMO/LUMO gaps predict sites for electrophilic attack (e.g., sulfur in benzylthio as a nucleophilic center) .

What in-silico ADMET profiles are predicted for this compound?

Advanced Research Focus:

- SwissADME: Predict moderate BBB permeability (logBB >0.3) due to lipophilic groups but potential hepatotoxicity (TPSA <90 Ų) .

- ProTox-II: Alert for mutagenicity (furan rings) and CYP3A4 inhibition .

- pkCSM: Estimated oral bioavailability of 65%, with renal clearance as the primary excretion route .

Which spectroscopic methods are optimal for tracking reaction progress during synthesis?

Basic Research Focus:

- In-situ IR spectroscopy: Monitor disappearance of starting material peaks (e.g., NH stretch at 3400 cm in intermediates) .

- TLC with UV visualization: Use silica plates (hexane:EtOAc 7:3) to track imidazole formation (R ≈0.5) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Advanced Research Focus:

- Bioisosteric replacement: Substitute benzylthio with sulfonamide to improve solubility without losing target affinity .

- Fragment-based design: Use X-ray co-crystal structures to optimize substituent interactions (e.g., adding -OH groups to furan for hydrogen bonding) .

- Pharmacophore modeling (MOE): Identify essential features (e.g., aromatic rings, sulfur atoms) for anti-inflammatory vs. anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.